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Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

Cat. No.: B2666891

1-(2-Furoyl)piperidin-4-amine, identified by CAS Number 886497-79-6, is a bifunctional
organic molecule that merges two key pharmacophoric motifs: the piperidine ring and the furoyl
group.[1] Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds
found in pharmaceuticals and natural alkaloids, valued for their ability to impart favorable
pharmacokinetic properties such as aqueous solubility and metabolic stability.[2][3] The
molecule is structurally defined as a piperidin-4-amine acylated at the nitrogen atom with a
furan-2-carbonyl (furoyl) group.[1] This uniqgue combination of a rigid, aromatic furan ring, a
flexible saturated piperidine core, and a reactive primary amine presents a versatile platform for
library synthesis and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its application. The structural and
key physicochemical properties of 1-(2-Furoyl)piperidin-4-amine are summarized below. It is
crucial to note that while some properties are experimentally determined, many available in
public databases are computationally derived.

Chemical Structure

The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-yl)methanone.[1] Its
structure features a tertiary carboxamide linking the furan and piperidine rings, with a primary
amine substituent at the 4-position of the piperidine ring.
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Caption: 2D Chemical Structure of 1-(2-Furoyl)piperidin-4-amine.

Physicochemical Data

The properties listed below are essential for predicting the compound's behavior in biological
systems and for designing experimental protocols, including formulation and analytical method
development.
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Property Value Source
CAS Number 886497-79-6 PubChem[1]
Molecular Formula C10H14N202 PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
Monoisotopic Mass 194.105527694 Da PubChem|[1]
Appearance Solid (predicted)
) ) Cayman Chemical (for a
Melting Point 100-103 °C o
similar product)[4]
XLogP3 0.4 PubChem (Computed)[1]
Hydrogen Bond Donors 1 (from -NH2) PubChem (Computed)[1]
3 (from C=0, furan O,
Hydrogen Bond Acceptors o PubChem (Computed)[1]
piperidine N)
Rotatable Bond Count 1 PubChem (Computed)[1]

Synthesis and Reactivity

An understanding of a molecule's synthesis is fundamental to its practical application. While
specific peer-reviewed syntheses for this exact compound are not widely published, a logical
and robust synthetic route can be designed based on established chemical principles for amide
bond formation.

Proposed Synthetic Workflow

The most direct approach is the acylation of 4-aminopiperidine with a 2-furoyl derivative. A
common and effective method involves the reaction of a commercially available piperidine
precursor with 2-furoyl chloride in the presence of a base to neutralize the hydrochloric acid
byproduct.
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Reactants

Gert-butyl (piperidin—4-yl)carbamatej [Z-Furoyl Chloride] [Triethylamine (Base)]

Step 1: Acylation
Solvent: Dichloromethane (DCM)
Temperature: 0 °C to RT

Boc-Protected Intermediate
tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

Step 2: Deprotection
Reagent: Trifluoroacetic Acid (TFA) or HCI in Dioxane
Solvent: DCM

Aqueous Workup
(Base wash, extraction)

Final Product

1-(2-Furoyl)piperidin-4-amine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(2-Furoyl)piperidin-4-amine.
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Experimental Protocol (Exemplary)

This protocol is based on standard procedures for N-acylation and Boc-deprotection. The
causality behind using a protected amine (tert-butyl (piperidin-4-yl)carbamate) is to prevent side
reactions, such as di-acylation or polymerization, ensuring selective acylation at the more
nucleophilic secondary amine of the piperidine ring.

Step 1: Synthesis of tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous
dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

Cool the stirred solution to 0 °C using an ice bath.

Add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The
choice of dropwise addition at low temperature is to control the exothermic reaction.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring
progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water. Separate the organic layer, wash
sequentially with 1M HCI, saturated NaHCOs solution, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to yield the crude Boc-protected intermediate, which can be purified by column
chromatography if necessary.

Step 2: Synthesis of 1-(2-Furoyl)piperidin-4-amine
o Dissolve the crude intermediate from Step 1 in DCM.

e Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCI in 1,4-
dioxane. These strong acids are required to efficiently cleave the acid-labile Boc protecting

group.

 Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption
of the starting material.
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Concentrate the reaction mixture under reduced pressure to remove excess acid and
solvent.

Re-dissolve the residue in DCM and wash with a saturated NaHCOs or a mild NaOH solution
until the aqueous layer is basic (pH > 9) to deprotonate the amine salt.

Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over
NazSO0a, filter, and evaporate the solvent to yield 1-(2-Furoyl)piperidin-4-amine.

Spectroscopic Characterization (Predicted)

While public databases lack specific experimental spectra for this compound, its structure

allows for the prediction of key spectroscopic features, which are invaluable for characterization

during synthesis.

'H NMR: Expected signals would include three distinct peaks for the furan ring protons (in
the aromatic region, ~6.5-7.6 ppm), complex multiplets for the piperidine ring protons (~1.5-
4.0 ppm), and a broad singlet for the -NHz protons which may exchange with D20.

13C NMR: Key signals would include the amide carbonyl carbon (~160-170 ppm), carbons of
the furan ring (~110-150 ppm), and the aliphatic carbons of the piperidine ring (~30-50 ppm).

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=0)
stretch is expected around 1630-1660 cm~1. N-H stretching vibrations for the primary amine
should appear as one or two bands in the 3300-3500 cm~1 region.

Mass Spectrometry: The ESI-MS spectrum in positive mode would show a prominent peak
for the protonated molecule [M+H]* at m/z = 195.11.

Applications in Drug Discovery and Medicinal
Chemistry

The structural features of 1-(2-Furoyl)piperidin-4-amine make it a valuable building block for

creating libraries of compounds for high-throughput screening. The primary amine at the 4-

position serves as a crucial synthetic handle for introducing diversity. It can be readily

derivatized via reactions such as:
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Reductive amination

Amide or sulfonamide bond formation

Urea or thiourea formation

Alkylation

This allows for the systematic exploration of the chemical space around the piperidine core to
optimize ligand-target interactions. The furoyl moiety provides a rigid, polar group that can
engage in hydrogen bonding and Tt-stacking interactions within a protein binding pocket.
Piperidine-containing compounds have been successfully developed for a wide range of
therapeutic targets, including GPCRs, ion channels, and enzymes, treating conditions from
psychiatric disorders to infectious diseases.[3] For instance, related 4-aminopiperidine
structures have been explored as novel antifungal agents and as histamine H3 receptor
inverse agonists for cognitive enhancement.[5][6]

Safety and Handling

No specific material safety data sheet (MSDS) is available for 1-(2-Furoyl)piperidin-4-amine.
However, based on analogous structures like 4-aminopiperidine and other amine-containing
heterocyclic compounds, standard laboratory precautions should be strictly followed.[7]

» Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.[8]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and
thoroughly with water.[4]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[4]

» Toxicity: The toxicological properties have not been fully investigated. Assume the compound
is harmful if swallowed, inhaled, or absorbed through the skin.
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This guide provides a foundational understanding of 1-(2-Furoyl)piperidin-4-amine, grounded
in established chemical principles and data from authoritative sources. It is intended to
empower researchers to leverage this versatile chemical scaffold in their pursuit of novel
scientific discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(2-Furoyl)piperidin-4-amine | CLOH14N202 | CID 4778220 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]
4. cdn.caymanchem.com [cdn.caymanchem.com]
5. mdpi.com [mdpi.com]

6. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-
bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist
demonstrating potent cognitive enhancing and wake promoting activity - PubMed
[pubmed.ncbi.nim.nih.gov]

7. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nim.nih.gov]
8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
9. assets.thermofisher.cn [assets.thermofisher.cn]

To cite this document: BenchChem. [Introduction: A Scaffold of Pharmaceutical Interest].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2666891#1-2-furoyl-piperidin-4-amine-chemical-
properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b2666891?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4778220
https://pubchem.ncbi.nlm.nih.gov/compound/4778220
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.researchgate.net/publication/354475294_Piperidine_nucleus_in_the_field_of_drug_discovery
https://cdn.caymanchem.com/cdn/msds/30898m.pdf
https://www.mdpi.com/1420-3049/26/23/7208
https://pubmed.ncbi.nlm.nih.gov/24513042/
https://pubmed.ncbi.nlm.nih.gov/24513042/
https://pubmed.ncbi.nlm.nih.gov/24513042/
https://pubmed.ncbi.nlm.nih.gov/24513042/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Piperidinamine
https://store.apolloscientific.co.uk/storage/msds/OR6882_msds.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/document.aspx?prd=ALFAAA16773~~PDF~~MTR~~CGV4~~EN~~2025-09-07%2002:00:04~~1-(2-Furoyl
https://www.benchchem.com/product/b2666891#1-2-furoyl-piperidin-4-amine-chemical-properties
https://www.benchchem.com/product/b2666891#1-2-furoyl-piperidin-4-amine-chemical-properties
https://www.benchchem.com/product/b2666891#1-2-furoyl-piperidin-4-amine-chemical-properties
https://www.benchchem.com/product/b2666891#1-2-furoyl-piperidin-4-amine-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2666891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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